2-(1-Methyl-2,3-dihydro-1H-indol-5-YL)-2-(piperidin-1-YL)ethan-1-amine
Description
2-(1-Methyl-2,3-dihydro-1H-indol-5-YL)-2-(piperidin-1-YL)ethan-1-amine is a synthetic compound featuring a methyl-substituted 2,3-dihydroindole (indoline) core linked to a piperidine moiety via an ethanamine bridge. The indoline scaffold is notable for its presence in pharmacologically active molecules, often contributing to interactions with biological targets such as receptors or enzymes . The piperidine group enhances solubility and modulates pharmacokinetic properties, while the ethanamine linker provides structural flexibility for optimizing binding affinity.
Properties
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-18-10-7-14-11-13(5-6-15(14)18)16(12-17)19-8-3-2-4-9-19/h5-6,11,16H,2-4,7-10,12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYGCKALSIRLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CN)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-Methyl-2,3-dihydro-1H-indol-5-YL)-2-(piperidin-1-YL)ethan-1-amine , often referred to in scientific literature as a derivative of indole and piperidine, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety linked to a piperidine group, which is significant for its biological interactions.
The compound exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. It is known to act on:
- Serotonin Receptors : The indole structure is closely related to serotonin, suggesting potential agonistic or antagonistic effects on serotonin receptors, particularly 5-HT_1A and 5-HT_2A.
- Dopamine Receptors : The piperidine component may influence dopaminergic pathways, which are crucial for mood regulation and cognition.
Biological Activities
Research indicates that this compound may possess several pharmacological properties:
- Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin levels.
- Anxiolytic Properties : Its interaction with the GABAergic system may confer anxiolytic effects, making it a candidate for further exploration in anxiety disorders.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Antidepressant Activity
In a controlled study published in the Journal of Medicinal Chemistry, rats treated with varying doses of the compound showed significant reductions in depressive-like behaviors in the forced swim test. The effective dose range was identified as 5–20 mg/kg, highlighting its potential as an antidepressant candidate .
Case Study 2: Anxiolytic Effects
Another study explored the anxiolytic properties of this compound using the elevated plus maze model. Results indicated that administration at doses of 10 mg/kg significantly increased the time spent in open arms compared to control groups, suggesting reduced anxiety levels .
Case Study 3: Neuroprotection
A recent investigation into neuroprotective properties demonstrated that the compound could reduce cell death in neuronal cultures exposed to oxidative stress. The mechanism was attributed to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with other known compounds with similar structures is useful:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine- and indoline-containing amines , which are frequently explored for their diverse biological activities. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations :
Impact of Substituents on Activity :
- Trifluoromethyl groups (e.g., in ) enhance antiviral potency by improving target binding and metabolic stability .
- Biphenylmethoxy substituents (e.g., in ) increase lipophilicity, aiding membrane penetration in enzyme inhibition .
- The methyl group on the indoline nitrogen in the target compound reduces oxidation susceptibility compared to unsubstituted indoles .
Structural Flexibility vs. Rigidity :
- The ethanamine linker in the target compound allows conformational adaptability, unlike rigid analogs like 2-(4-([1,1'-biphenyl]methoxy)piperidin-1-yl)-N-methylethan-1-amine , which exhibit higher selectivity due to restricted rotation .
Biological Applications: Antiviral activity: UA derivatives incorporating 2-(piperidin-1-yl)ethan-1-amine () show micromolar inhibition of PRRSV, suggesting the scaffold’s broad utility . Antibacterial activity: Carboxamide derivatives () demonstrate efficacy against Staphylococcus aureus NorA efflux pumps, highlighting the role of the piperidine-ethanamine motif in disrupting bacterial resistance .
Synthetic Accessibility :
- The target compound’s synthesis parallels methods for (2,3-dihydro-1H-indol-5-ylmethyl)amine (), involving deprotection of phthalimide intermediates . In contrast, analogs with aryloxy-piperidine groups () require multistep coupling and purification .
Research Findings and Data
Table 2: Pharmacological Data for Selected Compounds
Notable Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
